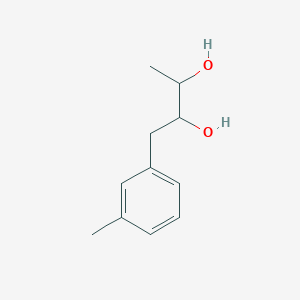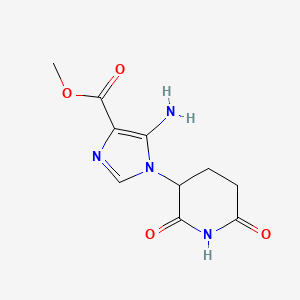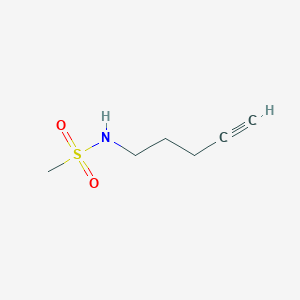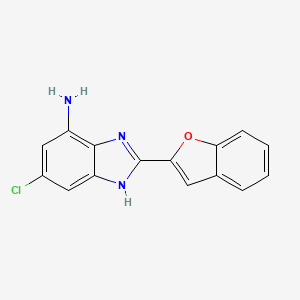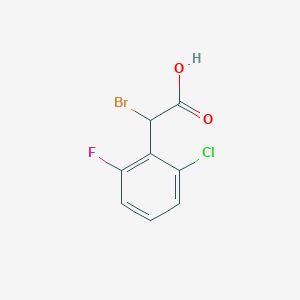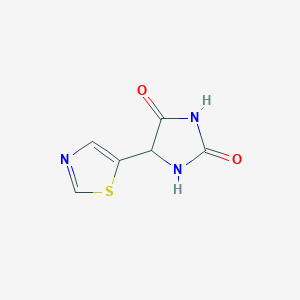
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of thiazole derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to ensure cleaner reaction profiles and catalyst recovery. These methods aim to enhance atom economy and reduce environmental impact .
化学反应分析
Types of Reactions
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms in its structure enhances its ability to interact with biological molecules, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
- 5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione
- 5-(chromene-3-yl)methylene-2,4-thiazolidinone derivatives
Uniqueness
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for further research and development .
属性
IUPAC Name |
5-(1,3-thiazol-5-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c10-5-4(8-6(11)9-5)3-1-7-2-12-3/h1-2,4H,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVCVBUEARZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

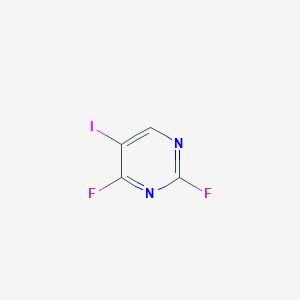
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline](/img/structure/B6598898.png)
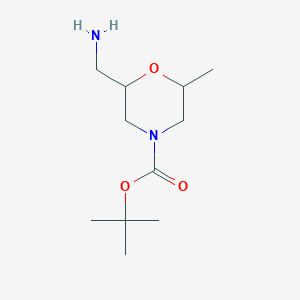
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

